C10H11ClO4S
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Overview
Description
. This compound is a derivative of benzenesulfonic acid and is characterized by the presence of a chlorosulfonyl group attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-2-oxopropyl 4-methylbenzenesulfonate can be achieved through the reaction of methyl benzoate with p-chlorosulfonic acid . The reaction conditions can be adjusted based on the specific requirements of the synthesis, such as temperature, solvent, and reaction time.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-oxopropyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to other functional groups.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzenesulfonates.
Scientific Research Applications
3-Chloro-2-oxopropyl 4-methylbenzenesulfonate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 3-Chloro-2-oxopropyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group can react with nucleophiles in biological systems, leading to the modification of proteins or other biomolecules. This can result in changes in enzyme activity, signal transduction, or other cellular processes .
Comparison with Similar Compounds
Comparison: 3-Chloro-2-oxopropyl 4-methylbenzenesulfonate is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct chemical properties and reactivity patterns, making it suitable for specific applications in synthesis and research. The presence of the chlorosulfonyl group provides unique reactivity that can be exploited in various chemical transformations.
Properties
IUPAC Name |
2-(5-chloro-2-ethylsulfonylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-2-16(14,15)9-4-3-8(11)5-7(9)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNXILRUPXCQGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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